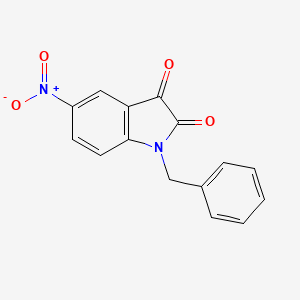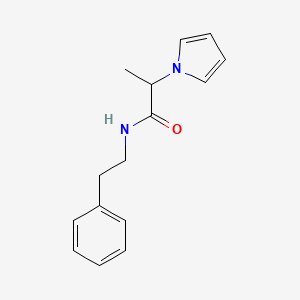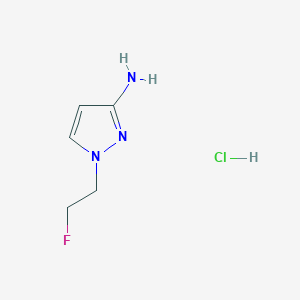
N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also has a piperidine ring, which is a common feature in many drugs and plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, a sulfonyl group, and a cyanophenyl group. These functional groups could potentially interact with biological targets in various ways .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the piperidine ring might undergo various transformations, such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring might influence its basicity, while the sulfonyl group might affect its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
Synthesis of Novel Acridine and Bis Acridine Sulfonamides
These compounds demonstrate effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, suggesting potential therapeutic applications in managing conditions influenced by these enzymes (Ulus et al., 2013).
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
This process yields environmentally benign byproducts and introduces a method for the efficient sulfonylation of N-(quinolin-8-yl)benzamide derivatives. The technique emphasizes the eco-friendly synthesis of sulfonamide derivatives, which could be structurally related to N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (Xia et al., 2016).
Anticancer Activity
Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives
These derivatives, containing a phenylaminosulfanyl moiety, have shown remarkable cytotoxic activity against various human cancer cell lines, demonstrating the potential of sulfonamide and benzamide derivatives in anticancer drug development (Ravichandiran et al., 2019).
Pro-Apoptotic Indapamide Derivatives as Anticancer Agents
A specific derivative showed high proapoptotic activity on melanoma cell lines, highlighting the significance of sulfonamide derivatives in designing new anticancer therapies (Yılmaz et al., 2015).
Sensory Applications
- N-(Cyano(naphthalen-1-yl)methyl)benzamides for Colorimetric Sensing of Fluoride Anions: This study showcases the utility of benzamide derivatives in developing sensors for environmental and biological applications, particularly for the detection of fluoride ions (Younes et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-5-4-12-23(14-15)27(25,26)18-10-8-16(9-11-18)20(24)22-19-7-3-2-6-17(19)13-21/h2-3,6-11,15H,4-5,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSKQTZGVJQLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)


![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)

